molecular formula C17H16N2O3 B5539471 N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

Cat. No.: B5539471
M. Wt: 296.32 g/mol
InChI Key: VQRQRYAAKUZQBX-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-methylphenyl group attached to the acetamide nitrogen and a 3-oxo-1,4-benzoxazine moiety.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-6-8-12(9-7-11)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)22-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRQRYAAKUZQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide, also known by its CAS number 106691-37-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C17H16N2O2S
Molecular Weight 312.39 g/mol
CAS Number 106691-37-6
Synonyms This compound

The structure of the compound features a benzoxazine core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide have been shown to possess antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens suggest that modifications in the benzamide structure can lead to enhanced activity.

Table: Antimicrobial Activity of Benzamide Derivatives

Compound NameMIC (µM) against BacteriaMIC (µM) against Fungi
Benzamide Derivative A5.64 (S. aureus)16.69 (C. albicans)
Benzamide Derivative B8.33 (E. coli)56.74 (Fusarium oxysporum)
N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro...)TBDTBD

The biological activity of this compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes in bacterial cell walls and fungal cell membranes.
  • Disruption of Cellular Processes : The presence of the benzoxazine moiety may interfere with nucleic acid synthesis or protein function in microbial cells.

Case Studies and Research Findings

  • Antitumor Activity : In a study focusing on benzamide derivatives, it was found that certain compounds exhibited promising antitumor effects in vitro and in vivo models. Specific attention was given to their interaction with dihydrofolate reductase, a target for cancer therapy.
  • Inflammatory Response Modulation : Another research highlighted the anti-inflammatory properties of related compounds, suggesting that they could modulate cytokine production in immune cells.

Summary of Findings

The biological activity of this compound is supported by various studies indicating its potential as an antimicrobial and antitumor agent. Further research is required to fully elucidate its mechanisms and optimize its efficacy.

Comparison with Similar Compounds

Core Heterocycle Modifications: Benzoxazine vs. Benzothiazine

A critical distinction among analogs lies in the heteroatom within the dihydroheterocyclic ring (oxygen in benzoxazine vs. sulfur in benzothiazine):

Compound Name Heteroatom Molecular Formula Molecular Weight Key Properties/Activity Reference
N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide O C₁₇H₁₆N₂O₃* ~296.3 Hypothesized modulation of RORγ†
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide S C₁₆H₁₃ClN₂O₂S 332.80 Hv1 channel inhibition (pain relief)

*Estimated based on structural similarity; †Inferred from benzoxazine-containing RORγ modulators in .

Key Findings :

  • Biological Targets : Benzothiazine derivatives (e.g., YHV98-4) show specificity for ion channels (Hv1), while benzoxazines are linked to nuclear receptors (RORγ) .

Substituent Effects on the Aromatic Ring

Variations in the aryl group attached to the acetamide nitrogen significantly alter activity:

Compound Name Substituent Molecular Weight Activity Reference
This compound -CH₃ ~296.3 Not reported; presumed immunomodulatory
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide -Cl 332.80 Analgesic (Hv1 inhibition)
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide -NO₂, -CF₃ 435.29 Enhanced stability/binding affinity‡

Key Findings :

  • Lipophilicity : Chloro and nitro substituents increase lipophilicity, which may enhance blood-brain barrier penetration for CNS targets .
  • Activity Shift : The nitro derivative’s trifluoromethyl group could enhance receptor binding through hydrophobic interactions .

Modifications to the Acetamide Side Chain

Alterations in the acetamide moiety influence solubility and target engagement:

Compound Name Side Chain Modification Activity Reference
N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide -NHOH (hydroxylamine) Improved solubility; unconfirmed activity
α-Substituted-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propionamide -CH(CH₃)CO-NH- (propionamide) Antifungal (Candida spp.)

Key Findings :

  • Hydrogen Bonding : The hydroxy group in N-hydroxy derivatives may improve aqueous solubility but reduce membrane permeability .
  • Steric Effects : Propionamide derivatives with α-methyl substitution exhibit antifungal activity, suggesting steric bulk enhances target specificity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves condensation of substituted benzoxazinone intermediates with acetamide derivatives. Key steps include:

  • Step 1 : Formation of the benzoxazinone core via cyclization of 2-aminophenol derivatives with ketones or aldehydes under acidic conditions .
  • Step 2 : Acetylation of the benzoxazinone with chloroacetyl chloride, followed by coupling with 4-methylaniline using a coupling agent like DCC (dicyclohexylcarbodiimide) in DMF .
  • Optimization : Reaction yields depend on temperature control (70–90°C), solvent polarity, and stoichiometric ratios. TLC (hexane:ethyl acetate, 3:1) and HPLC (C18 column, acetonitrile/water gradient) monitor progress .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodology :

  • 1H/13C NMR : Key signals include the acetamide NH (~10.2 ppm, singlet), benzoxazinone carbonyl (170–175 ppm in 13C), and aromatic protons (6.8–7.3 ppm). Ambiguities in diastereotopic protons require 2D NMR (COSY, HSQC) .
  • IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹ for benzoxazinone and acetamide) and absence of unreacted amine (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 353.12) and fragmentation patterns .

Q. How should researchers handle stability and solubility challenges during in vitro assays?

  • Methodology :

  • Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%). Precipitation issues may require co-solvents (e.g., cyclodextrins) .
  • Stability : Conduct accelerated degradation studies (pH 2–9, 37°C) with HPLC monitoring. Protect from light due to benzoxazinone photolability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of benzoxazinone derivatives?

  • Methodology :

  • Assay Validation : Compare results across multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific effects .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for hypothesized targets (e.g., kinases or GPCRs) .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., fluorophenyl or nitro-substituted derivatives) to identify SAR trends .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) and prioritize analogs with lower metabolic liability .
  • ADMET Prediction : SwissADME or ADMETlab2.0 models assess logP (target ≤3), aqueous solubility (≥50 µM), and BBB permeability .
  • MD Simulations : GROMACS-based simulations evaluate conformational stability in lipid bilayers for membrane permeability .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR/Cas9 Knockout : Generate target gene-knockout cell lines to confirm on-target effects .
  • Phosphoproteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies downstream signaling pathways .
  • In Vivo Pharmacodynamics : Use transgenic mouse models (e.g., xenografts) with LC-MS/MS quantification of tissue distribution .

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